Regorafenib (systematic name: 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)ureido]phenoxy}-N-methylpyridine-2-carboxamide) is a potent, orally active multi-kinase inhibitor that displays a broad spectrum of anti-tumor activity. [] Regorafenib is classified as a tyrosine kinase inhibitor (TKI) due to its ability to inhibit multiple tyrosine kinases involved in tumor growth and progression. [] In scientific research, Regorafenib serves as a valuable tool for investigating the role of these kinases in various cellular processes and for developing novel therapeutic strategies for various cancers. []
Mechanism of Action
Regorafenib exerts its anti-tumor activity by inhibiting multiple tyrosine kinases involved in three key processes: [, , ]
Angiogenesis: Regorafenib inhibits vascular endothelial growth factor receptors (VEGFR) 1-3 and TIE2, thus suppressing the formation of new blood vessels that are crucial for tumor growth and metastasis. [, , ]
Oncogenesis: By inhibiting oncogenic kinases such as KIT, RET, and RAF kinases, Regorafenib directly targets the signaling pathways that drive uncontrolled cell proliferation and survival within the tumor. [, , ]
Stromatogenesis: Regorafenib also disrupts the tumor microenvironment by inhibiting stromal kinases like PDGFR and FGFR, which are involved in the formation of the supporting framework and blood vessels that sustain tumor growth. [, ]
Applications
Colorectal Cancer (CRC): Regorafenib has demonstrated significant anti-tumor and anti-metastatic activities in both in vitro and in vivo models of CRC. [, , ] Research shows it inhibits tumor growth, reduces metastasis formation, and improves survival in preclinical models, suggesting its potential as a therapeutic agent for CRC patients. [, , , ]
Hepatocellular Carcinoma (HCC): Regorafenib effectively inhibits HCC cell growth, migration, and alpha-fetoprotein production in preclinical studies. [, , ] Researchers are exploring its potential to overcome resistance to other treatments and enhance therapeutic outcomes in HCC. [, ]
Glioblastoma: Studies have investigated the efficacy of Regorafenib in treating recurrent glioblastoma, evaluating its impact on survival rates and toxicity profiles. [, , ] Research is ongoing to determine the optimal application and identify predictive biomarkers for better patient selection. [, ]
Nasopharyngeal Carcinoma (NPC): Research indicates that Regorafenib effectively inhibits NPC cell growth, survival, and angiogenesis, regardless of cellular origin and genetic profiling. [] Studies suggest its potential as a therapeutic option, particularly in combination with other agents, for treating NPC. []
Future Directions
Overcoming Drug Resistance: Identifying the mechanisms underlying acquired resistance to Regorafenib and exploring strategies to circumvent or reverse this resistance is crucial for enhancing its long-term efficacy. [, ]
Combination Therapies: Investigating the synergistic potential of Regorafenib with other anticancer agents, such as chemotherapy, targeted therapies, and immunotherapies, could lead to more effective treatment regimens for various cancers. [, , , , , ]
Biomarker Development: Identifying predictive biomarkers that can accurately stratify patients who are most likely to benefit from Regorafenib therapy is crucial for optimizing treatment outcomes and minimizing unnecessary toxicity. [, , ]
Exploring New Applications: Investigating the potential of Regorafenib in treating other cancer types, particularly those driven by the kinases it targets, could expand its therapeutic scope. []
Optimizing Treatment Regimens: Research is needed to determine the optimal dosing strategies, scheduling, and duration of Regorafenib treatment for different cancer types and patient populations. [, , ]
Related Compounds
Sorafenib
Compound Description: Sorafenib is a multi-kinase inhibitor functioning as an anti-angiogenic agent. It's approved for treating advanced hepatocellular carcinoma (HCC) and is considered a first-line treatment option. [, ]
Relevance: Sorafenib serves as a foundation for developing improved HCC treatments, with Regorafenib being a more potent analog. [] Several studies investigate Regorafenib's efficacy in patients who progress on or after Sorafenib treatment, particularly in HCC recurrence after liver transplantation. [, ]
Stivarga
Relevance: The use of the trade name highlights the clinical context of the research, emphasizing Regorafenib's role as an approved drug for certain cancers. [, , ]
M-2 Metabolite
Compound Description: M-2 is a pharmacologically active metabolite of Regorafenib, produced by hepatic CYP3A-mediated metabolism. [] It exhibits a higher unbound fraction in plasma compared to Regorafenib and its other metabolites. []
Relevance: Higher unbound plasma concentrations of M-2 are associated with shorter survival in patients with metastatic colorectal cancer (mCRC) treated with Regorafenib. [] This finding suggests that the unbound form of M-2 may play a significant role in the clinical response to Regorafenib.
M-5 Metabolite
Compound Description: M-5 is another pharmacologically active metabolite of Regorafenib, generated through hepatic CYP3A metabolism. [] Like M-2, it exhibits a higher unbound fraction in plasma than Regorafenib itself. []
Relevance: While M-5 is pharmacologically active, its unbound plasma concentration is lower than M-2 and shows a weaker association with patient outcomes in the context of mCRC treatment with Regorafenib. []
ABC294640
Compound Description: ABC294640 is a specific inhibitor of Sphingosine Kinase 2 (SphK2). []
Relevance: ABC294640 is investigated in combination with Regorafenib to overcome acquired resistance to Regorafenib in HCC. [] This combination demonstrates efficacy in preclinical models, suggesting a potential therapeutic strategy for advanced HCC.
Magnolol
Compound Description: Magnolol is a natural compound with potential anti-tumor activity against various cancers. []
Relevance: Magnolol exhibits synergistic effects with Regorafenib in inhibiting HCC growth in vitro and in vivo. [] This combination therapy shows superior inhibition of metastasis and enhanced apoptosis induction compared to either agent alone.
Trifluridine/Tipiracil (FTD/TPI)
Compound Description: Trifluridine/Tipiracil (FTD/TPI) is a combination chemotherapy regimen used as a salvage therapy for refractory metastatic colorectal cancer. []
Relevance: Studies investigate the sequential administration of FTD/TPI and Regorafenib, aiming to enhance antitumor effects in mCRC. [] Findings suggest that the sequence of administration significantly affects the efficacy of the combination.
Lenvatinib
Compound Description: Lenvatinib is a tyrosine kinase inhibitor targeting various receptors, including vascular endothelial growth factor receptors (VEGFRs). []
Relevance: Lenvatinib is investigated for its potential to reverse Regorafenib resistance in HCC. [] Research suggests Lenvatinib downregulates the IGF1R/Mek/Erk signaling pathway, potentially offering a new therapeutic approach for Regorafenib-resistant HCC.
Sintilimab
Compound Description: Sintilimab is an anti-PD-1 antibody used in cancer immunotherapy. []
Relevance: Clinical studies assess the safety and efficacy of Regorafenib combined with Sintilimab as a second-line treatment for advanced HCC. [] Results indicate improved survival outcomes and manageable toxicity compared to Regorafenib alone.
Cadonilimab
Compound Description: Cadonilimab is a first-in-class bispecific antibody targeting both PD-1 and CTLA-4, aiming to enhance anti-tumor immunity. []
Relevance: Ongoing clinical trials are investigating the safety and efficacy of Cadonilimab combined with Regorafenib as a second-line or later therapy for advanced HCC. [] Preliminary findings suggest potential therapeutic benefits with manageable toxicity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Regorafenib is a pyridinecarboxamide obtained by condensation of 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]pyridine-2-carboxylic acid with methylamine. Used for for the treatment of metastatic colorectal cancer in patients who have previously received chemotherapy, anti-EGFR or anti-VEGF therapy. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor and a hepatotoxic agent. It is an aromatic ether, a pyridinecarboxamide, a member of monochlorobenzenes, a member of (trifluoromethyl)benzenes, a member of monofluorobenzenes and a member of phenylureas. Regorafenib is an orally-administered inhibitor of multiple kinases. It is used for the treatment of metastatic colorectal cancer, advanced gastrointestinal stromal tumours, and hepatocellular carcinoma. FDA approved on September 27, 2012. Approved use of Regorafenib was expanded to treat Hepatocellular Carcinoma in April 2017. Regorafenib anhydrous is a Kinase Inhibitor. The mechanism of action of regorafenib anhydrous is as a Kinase Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and UGT1A9 Inhibitor, and UGT1A1 Inhibitor. Regorafenib is an oral multi-kinase inhibitor that is used in the therapy of refractory metastatic colorectal cancer, hepatocellular carcinoma and gastrointestinal stromal tumor. Regorafenib has been associated with frequent serum aminotransferase elevations during therapy and with rare, but sometimes severe and even fatal instances of clinically apparent liver injury. Regorafenib is the anhydrous form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. Regorafenib Hydrate is the hydrate form of regorafenib, an orally bioavailable small molecule with potential antiangiogenic and antineoplastic activities. Regorafenib binds to and inhibits vascular endothelial growth factor receptors (VEGFRs) 2 and 3, and Ret, Kit, PDGFR and Raf kinases, which may result in the inhibition of tumor angiogenesis and tumor cell proliferation. VEGFRs are receptor tyrosine kinases that play important roles in tumor angiogenesis; the receptor tyrosine kinases RET, KIT, and PDGFR, and the serine/threonine-specific Raf kinase are involved in tumor cell signaling. See also: Regorafenib Monohydrate (active moiety of).